N-(4-ethylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
The compound N-(4-ethylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide belongs to a class of thieno[3,2-d]pyrimidine derivatives characterized by a fused thiophene-pyrimidine core. This molecule features a 3-methyl group, a 4-oxo moiety, and a 7-phenyl substituent on the thienopyrimidine scaffold, with a sulfanyl acetamide linkage connecting it to an N-(4-ethylphenyl) group. Such compounds are of interest in medicinal chemistry due to their structural similarity to kinase inhibitors and other bioactive molecules, where the sulfanyl acetamide moiety and aromatic substituents may influence target binding and pharmacokinetic properties .
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S2/c1-3-15-9-11-17(12-10-15)24-19(27)14-30-23-25-20-18(16-7-5-4-6-8-16)13-29-21(20)22(28)26(23)2/h4-13H,3,14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZLHZGZBYTGPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)SC=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with potential biological activity. This article reviews its synthesis, biological properties, and potential applications based on available research findings.
The compound has the following chemical characteristics:
- Molecular Formula : CHNOS
- Molecular Weight : 435.6 g/mol
- CAS Number : 1040632-63-0
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The starting materials include 4-ethylphenyl derivatives and thienopyrimidine intermediates, often utilizing acetic anhydride in the reaction conditions. Optimization for yield and purity is crucial for industrial applications.
Biological Activity
Recent studies have highlighted the biological potential of this compound, particularly in antifungal and anticancer activities.
Antifungal Activity
Research indicates that derivatives of thienopyrimidine compounds exhibit significant antifungal properties. For instance, a related compound demonstrated an EC value ranging from 2.90 to 5.56 μg/mL against various fungal pathogens including Alternaria solani and Botrytis cinerea . While specific data for N-(4-ethylphenyl)-2-{...}acetamide is limited, its structural similarity suggests potential effectiveness against similar targets.
Anticancer Activity
Thienopyrimidine derivatives have been explored for their anticancer properties. Studies show that these compounds can inhibit tumor growth by interfering with cellular pathways involved in cancer progression. For example, compounds with similar structures have been reported to induce apoptosis in cancer cells through mechanisms involving the inhibition of specific kinases .
The exact mechanism of action for N-(4-ethylphenyl)-2-{...}acetamide is still under investigation. However, it is hypothesized to interact with molecular targets such as enzymes or receptors involved in cell signaling pathways. This interaction may lead to either the inhibition or activation of these pathways, contributing to its biological effects.
Case Studies
- Fungal Pathogen Inhibition :
- Cancer Cell Line Studies :
- In vitro studies on cancer cell lines treated with thienopyrimidine derivatives revealed significant reductions in cell viability and increased rates of apoptosis . Such findings indicate that further exploration of N-(4-ethylphenyl)-2-{...}acetamide could yield valuable insights into its anticancer potential.
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Structurally analogous compounds share the thieno[3,2-d]pyrimidine core but differ in the substituents on the phenyl ring of the acetamide group. Key examples include:
*Estimated based on structural similarity to the butylphenyl analog .
Key Observations:
- The ethylphenyl and butylphenyl analogs differ in alkyl chain length, impacting molecular weight and lipophilicity.
- The trifluoromethoxy derivative introduces a polar, electron-withdrawing group, increasing molecular weight and H-bond acceptors .
Physicochemical Properties
- The trifluoromethoxy group (OCF₃) balances lipophilicity with polarity due to fluorine atoms .
- Molecular Weight: The trifluoromethoxy derivative has the highest molecular weight (~547.55 g/mol), exceeding the ethyl (~469.60 g/mol) and butyl (463.61 g/mol) analogs. This may influence bioavailability, as molecules >500 g/mol often face reduced permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
